molecular formula C19H12N2O4 B11713035 2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11713035
M. Wt: 332.3 g/mol
InChI Key: NBPWOZGENZPLMD-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted for the synthesis of isoquinoline derivatives . Industrial production methods may involve the use of metal catalysts or catalyst-free processes in water to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen chloride, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12N2O4

Molecular Weight

332.3 g/mol

IUPAC Name

2-(4-methylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H12N2O4/c1-11-5-7-12(8-6-11)20-18(22)14-4-2-3-13-16(21(24)25)10-9-15(17(13)14)19(20)23/h2-10H,1H3

InChI Key

NBPWOZGENZPLMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O

Origin of Product

United States

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